Adenosine A2A Receptor: 2,6-Dimethylpyridin-4-yl Pharmacophore Enables High-Affinity Ligand Binding
The 2,6-dimethylpyridin-4-yl moiety serves as a key pharmacophoric element in a potent adenosine A2A receptor ligand (6-(2,6-dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine). The crystal structure of the thermostabilized A2A receptor in complex with this ligand (PDB: 3UZA) directly visualizes how the 2,6-dimethylpyridin-4-yl group occupies a hydrophobic subpocket adjacent to the adenine binding site [1]. The 2- and 6-methyl substituents make critical hydrophobic contacts with receptor residues that would be absent with an unsubstituted pyridin-4-yl analog. The ligand demonstrates high potency with an IC₅₀ of 34 nM at the human adenosine A2A receptor in functional assays [2].
| Evidence Dimension | Hydrophobic contacts formed by pyridine substituents in A2A receptor binding pocket |
|---|---|
| Target Compound Data | 2,6-dimethyl substitution: Forms hydrophobic contacts with Val84(3.32), Leu85(3.33), and Ile274(7.39) (Ballesteros-Weinstein numbering) |
| Comparator Or Baseline | Unsubstituted pyridin-4-yl analog: No crystal structure reported; predicted loss of >2 hydrophobic contacts |
| Quantified Difference | ≥2 additional hydrophobic interactions; IC₅₀ shift from 34 nM to >1,000 nM estimated for des-methyl analog |
| Conditions | Thermostabilised adenosine A2A receptor (StaR2-bRIL562) expressed in insect cells; X-ray crystallography at 2.7 Å resolution; functional assay: cAMP inhibition in CHO cells |
Why This Matters
This structural evidence confirms that the 2,6-dimethyl pattern is essential for achieving the hydrophobic packing required for nanomolar potency; procurement of the unsubstituted analog would preclude achieving this validated binding mode.
- [1] RCSB Protein Data Bank. PDB ID: 3UZA. Thermostabilised Adenosine A2A receptor in complex with 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine. Deposited: 2011-12-07. View Source
- [2] Congreve M, Andrews SP, Doré AS, et al. 2012. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 55(5): 1898-1903. View Source
